molecular formula C9H6Cl2F2O3 B1410058 Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate CAS No. 1803713-00-9

Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate

Cat. No. B1410058
CAS RN: 1803713-00-9
M. Wt: 271.04 g/mol
InChI Key: QGWIMEQIZACZIA-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate, or MDCDFMB, is a chemical compound that has been used in a variety of scientific research applications due to its unique properties. This compound has been used in a variety of fields, including biochemistry, physiology, and pharmacology, due to its ability to act as a powerful inhibitor of certain enzymes.

Scientific Research Applications

MDCDFMB has been used in a variety of scientific research applications due to its ability to act as a powerful inhibitor of certain enzymes. It has been used in studies of the biochemical and physiological effects of various drugs, as well as studies of the effects of certain hormones on various cells and tissues. It has also been used in studies of the effects of various drugs on the central nervous system.

Mechanism of Action

MDCDFMB acts as a powerful inhibitor of certain enzymes, including cytochrome P450 enzymes. These enzymes are involved in the metabolism of many drugs and hormones, and their inhibition by MDCDFMB can lead to a variety of physiological effects.
Biochemical and Physiological Effects
MDCDFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of certain drugs, leading to an increased concentration of the drug in the body. It has also been shown to inhibit the metabolism of certain hormones, leading to an increased concentration of the hormone in the body.

Advantages and Limitations for Lab Experiments

MDCDFMB has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and use in experiments. Additionally, it is relatively inexpensive compared to other compounds used in similar experiments. However, it is important to note that MDCDFMB can have potent effects on certain enzymes, and thus care should be taken when using it in experiments.

Future Directions

The potential future directions for MDCDFMB are numerous. One possible direction is to further explore its potential uses in drug metabolism and hormone regulation studies. Additionally, further research could be conducted on its potential uses in studies of the effects of various drugs on the central nervous system. Finally, further research could be conducted on its potential uses as an inhibitor of certain enzymes, as well as its potential effects on other biochemical and physiological processes.

properties

IUPAC Name

methyl 2,4-dichloro-6-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)7-5(11)2-4(10)3-6(7)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWIMEQIZACZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.